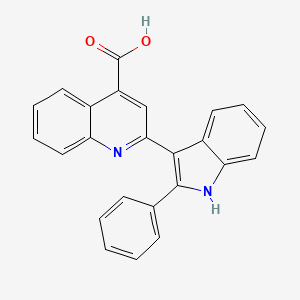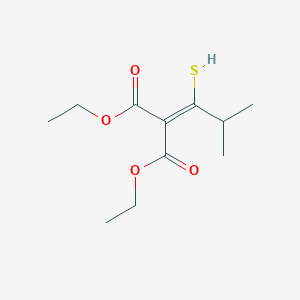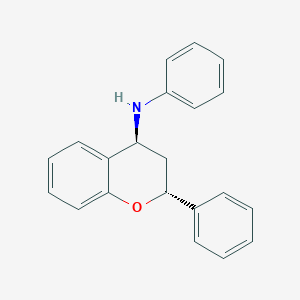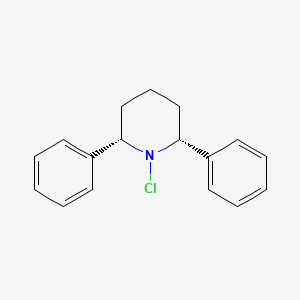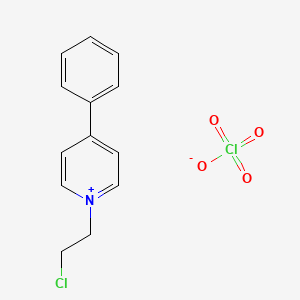
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloroethyl group and the phenyl ring in its structure makes it a compound of interest for various synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpyridine+2-Chloroethyl chloride→1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride
The resulting chloride salt is then treated with perchloric acid to obtain the perchlorate salt:
1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO4→1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used for halogenation and nitration reactions. These reactions are usually performed under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives where the chloroethyl group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and the induction of cell death. The phenyl ring can also interact with hydrophobic regions of proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-5-nitriminotetrazole
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-tetrazole
Uniqueness
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is unique due to the presence of both the chloroethyl group and the phenyl ring. This combination allows for a wide range of chemical reactions and potential applications. The perchlorate anion also contributes to its stability and solubility in various solvents.
属性
CAS 编号 |
89932-28-5 |
|---|---|
分子式 |
C13H13Cl2NO4 |
分子量 |
318.15 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H13ClN.ClHO4/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,9-10H,8,11H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
LHSNCZXZIRPBCR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCl.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


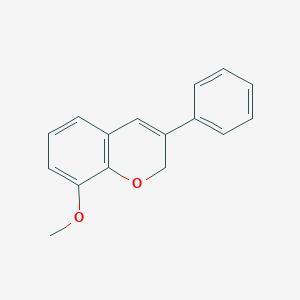
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
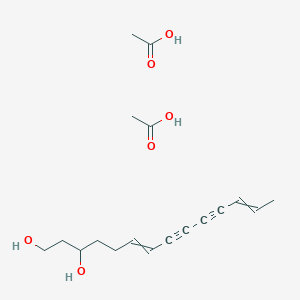
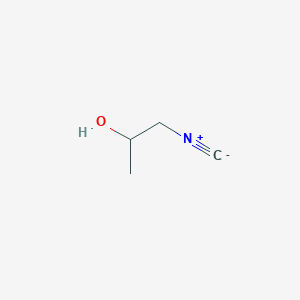
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
